molecular formula C6H7F3OS2 B010016 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 104863-72-1

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B010016
M. Wt: 216.2 g/mol
InChI Key: QNGKKOKVGRLLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has shown great potential in scientific research. It is a highly reactive molecule that can be used for a variety of applications, including in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been shown to be an effective reagent for the synthesis of a variety of organic compounds, including ketones, aldehydes, and esters. It has also been used as a building block for the synthesis of complex natural products, such as alkaloids and terpenes.

Mechanism Of Action

The mechanism of action of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act as a highly reactive electrophile, which can undergo a variety of reactions with nucleophiles. This reactivity makes it an effective reagent for a variety of organic synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in pharmacological applications.

Advantages And Limitations For Lab Experiments

One advantage of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is its high reactivity, which makes it an effective reagent for a variety of organic synthesis reactions. However, its high reactivity also makes it difficult to handle, as it can react with air and water. Additionally, its limited solubility in common solvents can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for research on 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis. Another area of interest is the development of new applications for this compound, such as in the development of new drugs or materials. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its reactivity and potential applications.

Synthesis Methods

The synthesis of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through a variety of methods. One common method involves the reaction of 2,2,2-trifluoroethan-1,1-diol with 1,3-dithiane in the presence of a strong acid catalyst. Another method involves the reaction of 1,3-dithiane with trifluoroacetyl chloride in the presence of a base catalyst.

properties

CAS RN

104863-72-1

Product Name

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one

Molecular Formula

C6H7F3OS2

Molecular Weight

216.2 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2

InChI Key

QNGKKOKVGRLLTB-UHFFFAOYSA-N

SMILES

C1CSC(SC1)C(=O)C(F)(F)F

Canonical SMILES

C1CSC(SC1)C(=O)C(F)(F)F

synonyms

Ethanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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